1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone
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Overview
Description
1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is a compound that belongs to the class of boronic acid derivatives. These compounds are significant in organic synthesis due to their ability to form stable carbon-carbon bonds. The presence of fluorine atoms in the structure enhances the compound’s reactivity and stability, making it valuable in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone typically involves a two-step substitution reactionThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve palladium catalysts and base conditions to form carbon-carbon bonds.
Scientific Research Applications
1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s fluorine atoms enhance its biological activity, making it useful in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical pathways. The fluorine atoms enhance the compound’s affinity for its targets, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic acid group but differs in its aromatic ring structure.
1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile: This compound also contains a boronic acid group but has a cyclopropane ring instead of an ethanone group.
2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine: This compound is similar in structure but contains additional fluorine atoms, which may alter its reactivity and applications.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H17BF2O3 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
1-[2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H17BF2O3/c1-8(18)9-6-7-10(16)11(12(9)17)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 |
InChI Key |
FQRBBRIUZWFYOA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C(=O)C)F |
Origin of Product |
United States |
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